Home > Products > Screening Compounds P81711 > Icariin-II;Icariside-II
Icariin-II;Icariside-II -

Icariin-II;Icariside-II

Catalog Number: EVT-13540229
CAS Number:
Molecular Formula: C27H30O10
Molecular Weight: 514.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Icariin-II;Icariside-II is a natural product found in Epimedium brevicornu, Epimedium pubescens, and other organisms with data available.
Overview

Icariin-II (Icariside-II) is a flavonoid compound derived from the herb Epimedium, primarily known for its various biological activities. It is a metabolite of icariin, which is one of the most abundant flavonoids in Epimedium and serves as a marker for quality control in herbal preparations. Icariside-II exhibits numerous pharmacological properties, including anticancer, anti-inflammatory, and anti-osteoporotic effects, making it a subject of interest in medicinal chemistry and pharmacology.

Source and Classification

Icariside-II is classified as a flavonoid glycoside, specifically a rhamnosyl and glucosyl derivative of icariin. It is predominantly found in Herba Epimedii, where it constitutes a small percentage of the total flavonoid content. The conversion of icariin to Icariside-II occurs primarily through enzymatic hydrolysis facilitated by intestinal microbiota, which enhances its bioavailability and therapeutic efficacy .

Synthesis Analysis

Methods

The synthesis of Icariside-II can be achieved through several methods:

  1. Enzymatic Hydrolysis: A crude β-glucosidase enzyme derived from Trichoderma viride has been employed to convert icariin into Icariside-II. This method has been optimized for various parameters such as pH, temperature, and enzyme concentration, achieving conversion rates exceeding 95% under optimal conditions (pH 4.0, 41°C) within one hour .
  2. Chemical Hydrolysis: Traditional methods involve the direct extraction of Icariside-II from Epimedium, but this yields low amounts due to its low natural abundance (approximately 0.01% g/g). Chemical hydrolysis can also be used but tends to produce more byproducts compared to enzymatic methods .

Technical Details

The enzymatic method is preferred due to its high specificity, mild reaction conditions, and minimal byproduct formation. The process typically involves dissolving icariin in dimethyl sulfoxide and incubating it with the enzyme under controlled conditions .

Molecular Structure Analysis

Structure

Icariside-II has the molecular formula C27H30O10C_{27}H_{30}O_{10} and a molecular weight of approximately 514.57 g/mol. Its structure features multiple hydroxyl groups and glycosidic linkages that contribute to its biological activity.

Data

The molecular structure can be represented as follows:

  • Core Structure: Flavonoid backbone with rhamnose and glucose moieties.
  • Key Functional Groups: Hydroxyl groups (-OH), glycosidic bonds.
Chemical Reactions Analysis

Icariside-II undergoes various chemical reactions that are crucial for its biological activity:

  1. Hydrolysis: The primary reaction involves the hydrolysis of glycosidic bonds in icariin to form Icariside-II.
  2. Biotransformation: Once ingested, Icariside-II may further undergo metabolic transformations in the liver or by gut microbiota, affecting its pharmacokinetics and bioactivity .

Technical Details

The stability of Icariside-II has been studied under varying conditions (temperature, pH), revealing that it maintains integrity over extended periods when stored properly .

Mechanism of Action

Icariside-II exerts its pharmacological effects through several mechanisms:

  1. Induction of Apoptosis: It has been shown to induce apoptosis in cancer cells by activating caspases and altering BCL-2 family protein expressions .
  2. Cell Cycle Arrest: Icariside-II can trigger cell cycle arrest at various phases, particularly G1/S phase, through modulation of cyclins and cyclin-dependent kinases .
  3. Synergistic Effects with Chemotherapy: It enhances the efficacy of conventional chemotherapeutic agents by improving cellular uptake and sensitivity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Poor aqueous solubility; solubility can be enhanced through formulation strategies.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme heat or prolonged exposure to light.
  • Reactivity: Reacts with oxidizing agents; sensitive to changes in pH.

Relevant data on stability indicate that Icariside-II retains over 90% potency under controlled storage conditions for extended periods .

Applications

Icariside-II has several scientific uses:

  1. Anticancer Research: Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for cancer therapy research.
  2. Anti-inflammatory Studies: Investigated for potential applications in treating inflammatory diseases due to its modulatory effects on immune responses .
  3. Pharmacological Investigations: Explored for its interactions with G protein-coupled receptors (GPCRs), particularly as an agonist for dopamine receptors, indicating potential neuroprotective effects .
Biosynthesis and Metabolic Pathways of Icariside-II

Enzymatic Conversion from Icariin: Glycosidase-Mediated Hydrolysis Mechanisms

Icariin, the predominant flavonoid in Epimedium (content: 0.63–10.86 mg/g), serves as the primary precursor for ICS II. Enzymatic hydrolysis using β-glucosidases selectively cleaves the glucose moiety at the C-7 position, yielding ICS II (molecular formula: C27H30O10). Orthogonal array and central composite designs have optimized this reaction:

  • pH and temperature: β-Glucosidase from Trichoderma viride achieves 95.03% conversion at pH 4.0 and 41°C [7], while disodium hydrogen phosphate-citric acid buffer (pH 6.0) at 50°C maximizes efficiency for other isoforms [1].
  • Reaction kinetics: A substrate-to-enzyme ratio of 1:1 over 5–9 hours converts >95% of icariin to ICS II [1] [7]. Trace by-products like icaritin form via secondary hydrolysis of ICS II’s rhamnose group.

Table 1: Optimized Enzymatic Hydrolysis Parameters for ICS II Production

Enzyme SourceOptimal pHOptimal Temp (°C)Reaction Time (h)Conversion Rate (%)
Trichoderma viride4.041195.03
General β-glucosidase6.050595.5
Aspergillus sp. y485.0456–987.4*

  • *Molar yield; remaining product is icaritin [4] [10].

Zymography studies confirm β-glucosidase’s specificity for the C-7 glucoside over the C-3 rhamnoside, ensuring high ICS II selectivity [7]. This regioselectivity is critical for industrial-scale production, where immobilized enzymes enhance reusability and cost-efficiency.

Microbial Biotransformation: Role of Aspergillus spp. in Large-Scale Production

Fungal fermentation offers a scalable alternative to chemical synthesis for ICS II production. Aspergillus spp., particularly the non-GMO strain y48, express a specialized icariin glycosidase (75 kDa) that hydrolyzes icariin’s C-7 glucoside:

  • Enzyme properties: Optimal activity at pH 5.0 and 45°C, with a Km of 1.34 mmol/L and Vmax of 0.67 μmol/min [10].
  • Production dynamics: Fermentation in malt extract medium (5% w/v) yields crude enzyme within 144 hours, enabling cost-effective large-scale use [10].

Table 2: Biotransformation Efficiency of Aspergillus sp. y48 on Icariin

Substrate ConcentrationIncubation Time (h)ICS II Yield (%)Icaritin By-Product (%)
2% (w/v)6–987.44.1
4% (w/v)1278.28.9

Data sourced from [10].

The enzyme also processes related Epimedium flavonoids (epimedin A/B/C) into sagittatosides and further to ICS II, broadening its utility [4]. Industrial bioreactors (e.g., 10 L capacity) achieve 13.3 g ICS II from 20 g icariin with minimal purification steps, highlighting commercial viability [10].

Intestinal Microbiota-Mediated Metabolism: Bioavailability and Pharmacokinetic Implications

Orally administered icariin undergoes extensive gut microbiota-mediated biotransformation into ICS II, enhancing its bioavailability:

  • Mechanism: Commensal bacteria (e.g., Bacteroides spp.) secrete β-glucosidases and α-rhamnosidases that sequentially hydrolyze icariin → icariside I → ICS II → icaritin [5] [9]. In vivo studies in humans and rodents confirm ICS II as the primary circulating metabolite [9].
  • Bioactivity correlation: ICS II exhibits higher intestinal absorption than icariin due to lower molecular weight and polarity. HPLC analyses of plasma after icariin administration show 1.7-fold higher ICS II levels versus the parent compound [9].

The gut microbiota also modulates ICS II’s systemic effects:

  • Microbiota-gut-brain axis: ICS II enriches beneficial genera (Akkermansia, Ligilactobacillus), increasing short-chain fatty acid (SCFA) production and reinforcing intestinal tight junctions. This reduces systemic inflammation and amplifies neuroprotective effects in post-stroke depression models [3].
  • Longevity pathways: In C. elegans, ICS II extends lifespan by 20.7% via insulin/IGF-1 signaling (IIS). Genetic knockdown of daf-16 (FOXO homolog) abolishes this effect, confirming microbiota-metabolite-pathway crosstalk [9].

Thus, gut microbiota acts as a "bioreactor" that dictates ICS II pharmacokinetics and bioactivity, explaining its efficacy despite low native compound bioavailability [5].

Properties

Product Name

Icariin-II;Icariside-II

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3

InChI Key

NGMYNFJANBHLKA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.